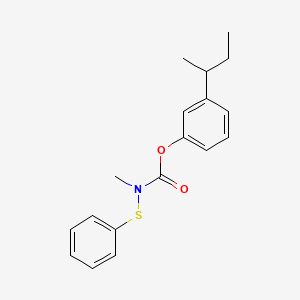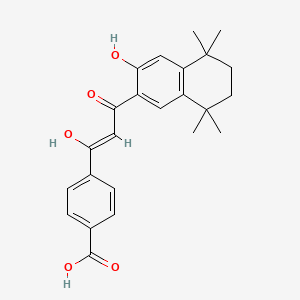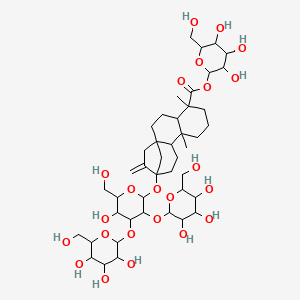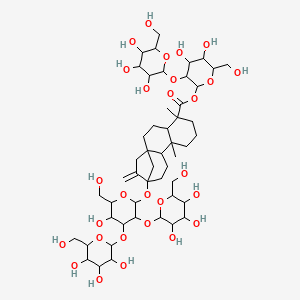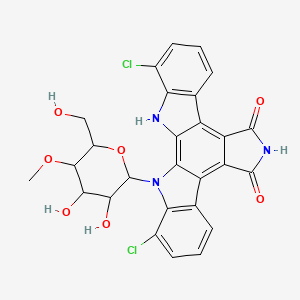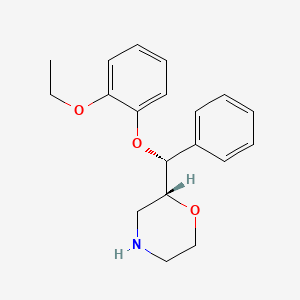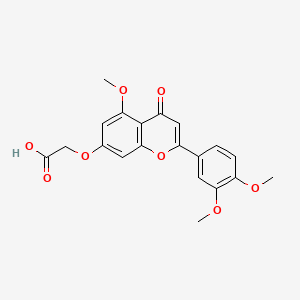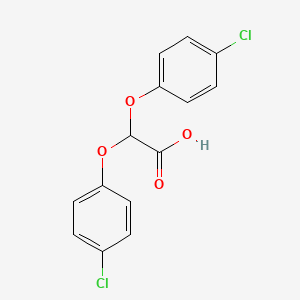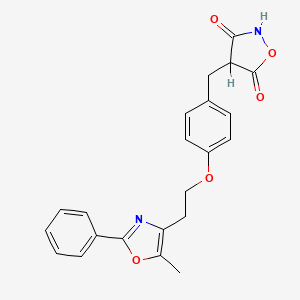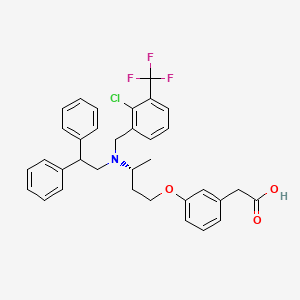
RGX-104 freie Säure
Übersicht
Beschreibung
RGX-104 free Acid is an orally bioavailable and potent liver-X nuclear hormone receptor (LXR) agonist that modulates innate immunity via transcriptional activation of the ApoE gene .
Molecular Structure Analysis
The molecular weight of RGX-104 free Acid is 596.08 and its molecular formula is C34H33ClF3NO3 . The SMILES representation of its structure isO=C(O)CC1=CC=CC(OCCC@H(F)F)=C2Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4)C)=C1 . Physical And Chemical Properties Analysis
RGX-104 free Acid is a solid, white to off-white compound . It is soluble in DMSO to a concentration of 100 mg/mL .Wissenschaftliche Forschungsanwendungen
Onkologie: Verbesserung der Chemotherapie-Wirksamkeit
RGX-104 wurde auf sein Potenzial untersucht, die Wirksamkeit von Chemotherapeutika wie Docetaxel zu verbessern. Es wirkt durch Depletion myeloider suppressiver Zellen (MDSCs), die bekanntermaßen zur Chemotherapieresistenz beitragen . Durch die Kombination von RGX-104 mit Chemotherapie besteht das Potenzial, Resistenzen zu überwinden und die Patientenergebnisse zu verbessern.
Immuntherapie: Aktivierung von zytotoxischen Lymphozyten
Als immuntherapeutisches Mittel aktiviert RGX-104 zytotoxische Lymphozyten durch die Modulation der angeborenen Immunität durch die transkriptionelle Aktivierung des ApoE-Gens. Dieser Mechanismus kann potenziell die Immunantwort des Körpers gegen Tumoren verstärken und ist damit ein wertvolles Gut in Strategien zur Krebsbehandlung .
Klinische Studien: Dosiseskalation und Expansionsstudien
RGX-104 wird derzeit in klinischen Studien auf seine Sicherheit und Wirksamkeit untersucht. Diese Studien beinhalten eine Dosiseskalation, um die maximal verträgliche Dosis zu ermitteln, und Expansionskohorten, um sein therapeutisches Potenzial in verschiedenen Krebsarten besser zu verstehen .
Pharmakologie: Modulation der angeborenen Immunität
In der pharmakologischen Forschung ist die Fähigkeit von RGX-104, die angeborene Immunität zu modulieren, von großem Interesse. Es zielt auf den LXR-Signalweg ab, der eine entscheidende Rolle bei der Regulation von Cholesterin, Fettsäurestoffwechsel und Entzündungen spielt, die alle im Kontext von Krebs und anderen Krankheiten von Bedeutung sind .
Arzneimittelentwicklung: Kombinationstherapie
RGX-104 wird als Teil von Kombinationstherapie-Regimen untersucht. Seine Fähigkeit, synergistisch mit anderen Medikamenten wie PD-1-Antagonisten zu wirken, bietet einen vielversprechenden Weg zur Entwicklung effektiverer Krebsbehandlungen .
Molekularbiologie: Verständnis des Tumormikromilieus
In der Molekularbiologie trägt RGX-104 zum Verständnis des Tumormikromilieus bei, indem es MDSCs und Angiogenese beeinflusst. Dies trägt zum umfassenderen Verständnis der Tumorbiologie und zur Entwicklung gezielter Therapien bei .
Wirkmechanismus
Target of Action
RGX-104 is a potent agonist of the liver-X nuclear hormone receptor (LXR) . The primary targets of RGX-104 are the LXR and the ApoE gene, which it activates via transcriptional modulation .
Mode of Action
RGX-104 modulates innate immunity through the transcriptional activation of the ApoE gene . The activated ApoE binds to its receptor, LRP8, which results in robust inhibition of angiogenesis and depletion of myeloid-derived suppressor cells (MDSCs). This process subsequently activates cytotoxic T-lymphocytes .
Biochemical Pathways
The activation of the ApoE gene by RGX-104 leads to a series of downstream effects. The binding of ApoE to its receptor LRP8 inhibits angiogenesis, a process crucial for tumor growth and metastasis. It also depletes MDSCs, immune cells that suppress the cytotoxic T-lymphocytes that are essential for immune responses against cancer cells .
Result of Action
The action of RGX-104 results in significant anti-tumor activity. The depletion of MDSCs and the activation of cytotoxic T-lymphocytes lead to an enhanced immune response against cancer cells . In a phase 1b trial, RGX-104 demonstrated a disease control rate of 40% with a confirmed partial response in a patient with platinum-refractory small cell lung cancer .
Action Environment
The efficacy of RGX-104 can be influenced by the tumor microenvironment. For instance, the presence of MDSCs, which are associated with resistance to both checkpoint inhibitors and chemotherapy, provides a rationale for combination therapy with RGX-104 . Furthermore, the combination of RGX-104 with taxanes has been shown to counteract MDSC-associated taxane resistance, thereby increasing clinical efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZDYOBXVOTSA-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610318-54-2 | |
| Record name | SB 742881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abequolixron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABEQUOLIXRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)
